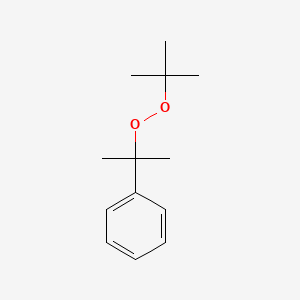
tert-Butyl cumyl peroxide
Cat. No. B1581919
Key on ui cas rn:
3457-61-2
M. Wt: 208.3 g/mol
InChI Key: BIISIZOQPWZPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04864064
Procedure details


235 g of 31% hydrochloric acid (2 moles) are metered into a mixture of 238 g of alpha-methyl styrene (2 moles) and 394 g of 80% tert.butyl hydroperoxide (3.5 moles) with stirring within 15 minutes, while the temperature of the mixture is allowed to rise from 20° C. to 35° C. Subsequently, stirring is continued for a further 2 hours at 40° C. then 250 ml water are added, the mixture is allowed to stand for 15 minutes and the aqueous phase is separated off. The organic phase is washed with 250 ml of 15% sodium hydroxide solution and twice with 500 ml of water in each case. After adding 20 g of water, the product is blown out with air at 50° C. (30 minutes). 395 g of a slightly yellowish liquid with a content of 96% tert.butyl cumyl peroxide and less than 0.4% alpha-methyl styrene are obtained. This corresponds to a yield of 91% based on the alpha-methyl styrene used.




Yield
96%

Name
Yield
0.4%
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[CH2:4].[C:11]([O:15][OH:16])([CH3:14])([CH3:13])[CH3:12]>O>[C:3]([O:16][O:15][C:11]([CH3:14])([CH3:13])[CH3:12])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:2])[CH3:4].[CH3:4][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[CH2:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
235 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
238 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
394 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring within 15 minutes, while the temperature of the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise from 20° C. to 35° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Subsequently, stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for a further 2 hours at 40° C.
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with 250 ml of 15% sodium hydroxide solution and twice with 500 ml of water in each case
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding 20 g of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is blown out with air at 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(30 minutes)
|
|
Duration
|
30 min
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
